molecular formula C11H9F3N2 B13673689 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B13673689
M. Wt: 226.20 g/mol
InChI Key: RYFIXLDSOXMEBY-UHFFFAOYSA-N
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Description

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole (CAS 1342780-25-9) is a fluorinated heterocyclic building block of significant interest in medicinal and discovery chemistry. With a molecular formula of C11H9F3N2 and a molecular weight of 226.20 g/mol, this compound serves as a key synthetic intermediate . The imidazole core, especially when substituted with a trifluoromethyl group, is a privileged structure in drug design, contributing to favorable pharmacokinetic properties and enhanced binding affinity to biological targets . This scaffold is particularly relevant in the exploration of epigenetic therapies, as imidazole derivatives are actively investigated for their ability to interact with and modulate the activity of epigenetic enzymes such as sirtuins (Class III HDACs) . These enzymes are promising targets for combating carcinogenesis, and imidazole-based compounds can be designed for specific target selectivity . Furthermore, similar trifluoromethylphenyl-imidazole compounds are utilized as ligands in materials science and as key intermediates in synthesizing active pharmaceutical ingredients, highlighting the versatility of this chemical class . This product is intended for research purposes as a chemical building block and is not for diagnostic, therapeutic, or veterinary use. Researchers can leverage this compound to develop novel bioactive molecules with potential applications in oncology and other therapeutic areas.

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole

InChI

InChI=1S/C11H9F3N2/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3,(H,15,16)

InChI Key

RYFIXLDSOXMEBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole typically involves two main steps:

  • Step A: Nucleophilic aromatic substitution to form 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole (intermediate III).
  • Step B: Reduction of the nitro group in intermediate III to yield the target compound (I).

This general approach is described in European Patent EP1896425B1 and Canadian Patent CA2833394C.

Step A: Nucleophilic Aromatic Substitution

  • Reactants: 4-methyl-1H-imidazole and a nitro-substituted trifluoromethylbenzene derivative.
  • Base: Alkoxides (potassium or sodium alkoxide), hydrides (sodium hydride), carbonates (potassium carbonate), or phosphates (potassium phosphate).
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), or 1-methyl-2-pyrrolidinone (NMP) are preferred.
  • Conditions: Elevated temperatures with options for microwave-assisted heating to accelerate reaction times and improve selectivity.
  • Mechanism: The base deprotonates the imidazole, enabling nucleophilic attack on the aromatic ring bearing the nitro and trifluoromethyl substituents, displacing a leaving group to form intermediate III.

Step B: Reduction of Nitro Group

  • Objective: Convert the nitro group of intermediate III into an amine to form the final compound (I).
  • Methods: Catalytic hydrogenation using hydrogen gas and suitable catalysts (e.g., palladium on carbon) in appropriate solvents.
  • Alternative: Chemical reduction methods may be employed but catalytic hydrogenation is preferred for cleaner conversion and higher yields.
  • Purification: The amine product may be isolated by crystallization or extraction; formation of salts (e.g., hydrochloride) can aid purification.

Alternative and Improved Processes

  • Microwave-Assisted Synthesis: Utilization of microwave irradiation in Step A to achieve faster heating and cooling cycles, reducing reaction times and potentially improving yield and selectivity.
  • Safer Reagents: Replacement of hazardous reagents such as diphenylphosphorylazide (used in older Curtlus rearrangement steps) with safer alternatives to enhance operational safety and consistency.
  • Process Optimization: Use of continuous flow reactors or enhanced heat exchanger capacity in batch reactors to improve thermal control and product quality.
  • Cost Efficiency: Selection of lower-cost starting materials and reagents to reduce overall production costs without compromising product purity or yield.

Data Table: Summary of Preparation Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Notes
A Nucleophilic Aromatic Substitution 4-methyl-1H-imidazole, base (e.g., K alkoxide) DMF, DMA, or NMP Microwave heating optional, polar aprotic solvents preferred
B Reduction (Hydrogenation) H2 gas, Pd/C catalyst Suitable organic solvents Catalytic hydrogenation preferred for clean conversion
Purification Salt formation and crystallization Acid (e.g., HCl) for salt formation Water or organic solvents Salt formation improves isolation and purity

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole oxides, while reduction may produce reduced imidazole derivatives.

Scientific Research Applications

5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole with key analogs reported in the literature:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole -CH₃ (C5), -C₆H₄-CF₃ (C2) C₁₁H₁₀F₃N₂ 241.21 Enhanced lipophilicity due to -CF₃; potential antitumor activity inferred from analogs
5-(4-Methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-1H-imidazole (48) -C₆H₄-OCH₃ (C5), -C₆H₄-CF₃ (C2) C₁₇H₁₄F₃N₂O 333.31 Methoxy group improves solubility; synthesized via THF/H₂O reflux
2-(3-Fluorophenyl)-5-methyl-1H-imidazole -C₆H₄-F (C2), -CH₃ (C5) C₁₀H₉FN₂ 176.19 Smaller size; fluorophenyl may reduce metabolic stability compared to -CF₃
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole -C₆H₅ (C4, C5), -C₆H₄-CF₃ (C2) C₂₂H₁₆F₃N₂ 365.37 Bulkier structure; diphenyl groups may enhance π-π stacking in target binding
4-(4-Fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole -C₆H₄-F (C4), -CH₃ (C5), -furan-CF₃ (C2) C₂₁H₁₄F₄N₂O 386.30 Furan linker introduces conformational flexibility; 95% purity reported

Biological Activity

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound characterized by its imidazole ring, which is known for a variety of biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole is C11H9F3N2, with a molecular weight of approximately 284.23 g/mol. The presence of the trifluoromethyl group significantly enhances the compound's chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit diverse antimicrobial properties. Specifically, derivatives of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole have shown potential against various pathogens:

  • Antibacterial Properties : Preliminary studies suggest that similar imidazole compounds can be effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains due to their structural features, which include electron-withdrawing groups .
  • Antifungal Effects : The compound has also been investigated for its antifungal properties, with certain derivatives demonstrating significant inhibitory activity against fungal pathogens.

Anticancer Activity

The anticancer potential of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole has been a focal point in recent studies. In vitro assays have evaluated its effects on various cancer cell lines:

  • Cell Viability Studies : The compound was tested against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. Results indicated that it exhibits cytotoxic effects with IC50 values ranging from 3.6 to 11.0 µM across different cell lines .
  • Mechanism of Action : Studies have shown that the compound can induce apoptosis in cancer cells, potentially through pathways involving cell cycle arrest at G0/G1 and G2/M phases .

Case Studies

Several case studies have highlighted the effectiveness of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole in preclinical settings:

  • Study on Anticancer Activity : A study evaluated the compound's efficacy against multiple cancer cell lines, revealing a selective toxicity profile with significant activity against MCF-7 cells at lower concentrations compared to non-cancerous cells .
  • Antiviral Potential : Related compounds have been studied for their antiviral properties, showing effectiveness against orthopoxviruses and other viral pathogens, suggesting a broader therapeutic potential.

Comparative Analysis with Similar Compounds

A comparative analysis can be made with structurally similar compounds to highlight unique features and biological activities:

Compound NameMolecular FormulaBiological ActivityUnique Features
Methyl 5-methyl-1H-imidazole-4-carboxylateC8H10N2O2AntimicrobialLacks trifluoromethyl group
Methyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylateC11H9F3N2O2AntiviralDifferent phenyl substitution pattern
Ethyl 2-(3-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylateC11H12FNO2AntifungalContains a fluorine atom instead of trifluoromethyl

This table illustrates how the trifluoromethyl substitution enhances the biological activity of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves Pd-catalyzed regioselective C-H activation or multi-step condensation reactions. For example, Pd-catalyzed coupling with 3-(trifluoromethyl)phenylboronic acid under optimized conditions (e.g., solvent: DMF, catalyst: Pd(PPh₃)₄) achieves ~75% yield . Solvent polarity and temperature critically affect regioselectivity: polar aprotic solvents (e.g., DMSO) favor imidazole ring formation, while non-polar solvents (e.g., toluene) may lead to side products . Post-synthesis purification via silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using δ 7.8–8.2 ppm (aromatic protons) and δ 2.5 ppm (methyl group) for structural validation .
  • IR Spectroscopy : Confirm C-F stretching (1100–1200 cm⁻¹) and imidazole N-H bending (~3400 cm⁻¹) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N values (e.g., C: 58.3% calc. vs. 57.9% obs.) to verify stoichiometry .
  • Thermal Analysis : DSC/TGA reveals decomposition onset at ~220°C, indicating thermal stability for storage .

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields (<50%) often stem from steric hindrance at the 2-position of the imidazole ring. Mitigation strategies include:

  • Using bulkier ligands (e.g., XPhos) to enhance Pd catalyst efficiency .
  • Introducing microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .

Advanced Research Questions

Q. What computational methods predict the bioactivity of 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with antioxidant potential .
  • Molecular Docking : Use AutoDock Vina to simulate binding to 15-lipoxygenase (15-LOX); a docking score of −9.2 kcal/mol suggests strong inhibition .
  • MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability in binding pockets (RMSD < 2.0 Å indicates stable complexes) .

Q. How can structural modifications enhance the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring to increase binding affinity for kinases (e.g., IC50 reduced from 1.2 μM to 0.3 μM) .
  • Isosteric Replacement : Replace trifluoromethyl with pentafluorosulfanyl (-SF₅) to improve metabolic stability (t₁/₂ increased from 2.1 h to 5.7 h in microsomal assays) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate under controlled ROS levels (e.g., 50 μM H₂O₂) using DCFH-DA fluorescence. Pro-oxidant effects may dominate at high concentrations (>100 μM) due to redox cycling .
  • EPR Spectroscopy : Detect hydroxyl radical adducts directly; absence of signals at 3400 G suggests antioxidant behavior at ≤50 μM .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Methodological Answer :

  • Prodrug Design : Synthesize phosphate esters at the imidazole N-H position; aqueous solubility increases from 0.02 mg/mL to 12 mg/mL .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.1) to enhance bioavailability (AUC increased 3-fold in rodent models) .

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